molecular formula C14H14N2O B7883834 2-(4-Aminomethylphenyl)benzamide

2-(4-Aminomethylphenyl)benzamide

Cat. No. B7883834
M. Wt: 226.27 g/mol
InChI Key: FXHAIKDYESSUBO-UHFFFAOYSA-N
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Description

2-(4-Aminomethylphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Treatment : Compound MGCD0103, related to 2-(4-Aminomethylphenyl)benzamide, is an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, blocks cancer cell proliferation, induces histone acetylation, cell-cycle arrest, and apoptosis, and has significant antitumor activity in vivo (Zhou et al., 2008).

  • Chemoselective Synthesis : N-benzoylation of 2-aminophenol and 4-aminophenol employing benzoylisothiocyanates has been studied. The resulting N-(2-hydroxyphenyl)benzamides, compounds of biological interest, were identified using various analytical methods (Singh, Lakhan, & Singh, 2017).

  • HDAC Inhibition : Another study on 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs describes their role in inhibiting HDAC1 and inducing hyperacetylation of histones, upregulating expression of tumor suppressor p21(WAF1/Cip1), and inhibiting the proliferation of human cancer cells (Fréchette et al., 2008).

  • Anticonvulsant Activity : Derivatives of 4-amino-N-(2,6-dimethylphenyl)benzamide, a potent anticonvulsant benzamide, were synthesized and evaluated in several anticonvulsant models. These compounds were found to be superior to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).

  • Antioxidant Activity : The electrochemical oxidation of amino-substituted benzamides was studied to understand their free radical scavenging activity. The primary amino group in these compounds was found to be the main electroactive centre undergoing a complex, pH-dependent oxidation process (Jovanović et al., 2020).

  • Dopamine D2 Receptor Binding : 2-Phenyl-4-(aminomethyl)imidazoles, designed as analogs of dopamine D2 selective benzamide antipsychotics, were synthesized and evaluated for their effects on dopamine D2 receptor preparations (Thurkauf et al., 1995).

properties

IUPAC Name

2-[4-(aminomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9,15H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHAIKDYESSUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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